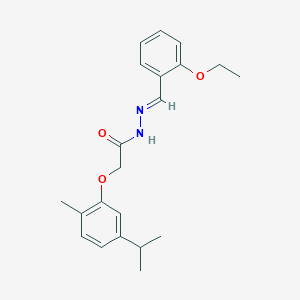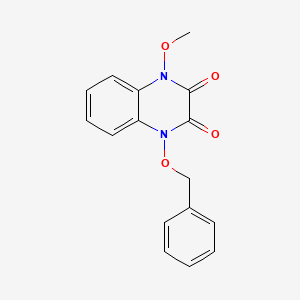![molecular formula C17H29N5O2S B5556052 1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)
1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of bioactive heterocycles that are significant due to their structural characteristics and potential biological activities. It is related to compounds used in the synthesis of anti-HIV drugs like Nevirapine and shows importance in molecular modeling and biological study due to its structure (Thimmegowda et al., 2009).
Synthesis Analysis
The synthesis process of related compounds involves condensation reactions and is characterized by the use of specific reagents and solvents. For instance, the synthesis of similar compounds involves reactions with substituted benzhydryl chlorides and N-sulfonation (Vinaya et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds is determined using X-ray crystallography. These structures often exhibit specific conformations like the chair conformation of the piperidine ring and have defined geometries around sulfur atoms (Girish et al., 2008).
Chemical Reactions and Properties
Related compounds display diverse chemical reactions, including condensation and cyclization. They are often synthesized as intermediates for further chemical transformations. Their reactivity is influenced by the nature of substitutions on the molecular framework (Aydinli et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as crystallization and solubility, are influenced by their molecular structure. The crystallographic data often reveal important information about their physical state and stability (Naveen et al., 2015).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis and Antimicrobial Activity
1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives demonstrated significant antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. These compounds' synthesis involved treatment with substituted benzhydryl chlorides, showcasing the structural versatility and potential agricultural applications (Vinaya et al., 2009).
Crystal Structure Studies
The crystal structure of a compound with a similar structural motif, 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, was analyzed. This study aids in understanding the molecular conformation and designing molecules with optimized biological activities (Thimmegowda et al., 2009).
Biological Activity and Potential Applications
Receptor Binding Affinity
Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, structurally related to the compound of interest, have been identified with high binding affinities for the 5-HT(6) serotonin receptor. This suggests potential applications in neurological disorders and provides a basis for further development of selective ligands (Park et al., 2011).
Antibacterial Agents
Synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, possessing a sulfinyl or sulfonyl group, demonstrated potent antibacterial properties. The method involved Dieckmann-type cyclization, indicating the compound's relevance in developing new antibacterial agents (Miyamoto et al., 1987).
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-3-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O2S/c1-20-16(13-21-9-3-2-4-10-21)18-19-17(20)14-6-5-11-22(12-14)25(23,24)15-7-8-15/h14-15H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNACHNDEKXMTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCCN(C2)S(=O)(=O)C3CC3)CN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5555974.png)
![(1S*,5R*)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555979.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5555991.png)

![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5556013.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)





![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)